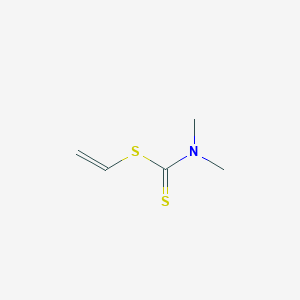
Potassium ethyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium ethyl carbonate is an organometallic compound with the chemical formula C₃H₅KO₃. It is a potassium salt of ethyl carbonic acid and is known for its use as a reagent in organic synthesis. This compound is typically a white crystalline solid that is soluble in water and other polar solvents.
准备方法
Synthetic Routes and Reaction Conditions: Potassium ethyl carbonate can be synthesized through the reaction of potassium hydroxide with ethyl chloroformate. The reaction proceeds as follows:
KOH+C₂H₅OCOCl→C₃H₅KO₃+HCl
This reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: Industrial production of this compound involves the reaction of potassium carbonate with ethyl alcohol in the presence of carbon dioxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Potassium ethyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with halides to form ethyl esters and potassium halides.
Carboxylation Reactions: It can be used to carboxylate phenols and naphthols, forming hydroxybenzoic and hydroxynaphthoic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides such as ethyl iodide or ethyl bromide.
Carboxylation Reactions: Often carried out in the presence of carbon dioxide and under specific temperature and pressure conditions.
Major Products:
Substitution Reactions: Ethyl esters and potassium halides.
Carboxylation Reactions: Hydroxybenzoic and hydroxynaphthoic acids.
科学研究应用
Potassium ethyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the carboxylation of phenols and naphthols.
Biology: Utilized in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: Employed in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of potassium ethyl carbonate involves its ability to act as a nucleophile in substitution reactions and as a carboxylating agent in carboxylation reactions. In substitution reactions, the ethyl carbonate anion attacks the electrophilic carbon of the halide, leading to the formation of ethyl esters. In carboxylation reactions, the compound reacts with carbon dioxide to form carboxylated products.
相似化合物的比较
Sodium Ethyl Carbonate: Similar in structure and reactivity but uses sodium instead of potassium.
Potassium Methyl Carbonate: Similar but with a methyl group instead of an ethyl group.
Potassium Propyl Carbonate: Similar but with a propyl group instead of an ethyl group.
Uniqueness: Potassium ethyl carbonate is unique due to its specific reactivity and solubility properties, making it particularly useful in certain organic synthesis reactions where other similar compounds may not be as effective.
属性
分子式 |
C3H5KO3 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC 名称 |
potassium;ethyl carbonate |
InChI |
InChI=1S/C3H6O3.K/c1-2-6-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |
InChI 键 |
WVCAATDGXHFREC-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


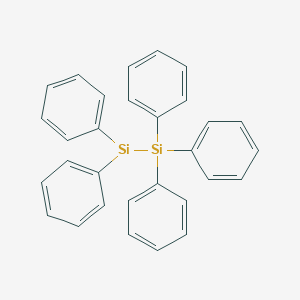
![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
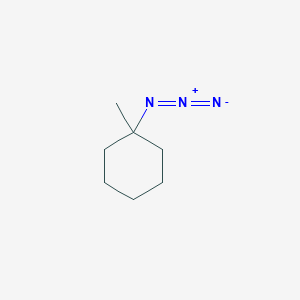
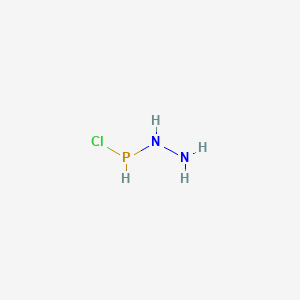


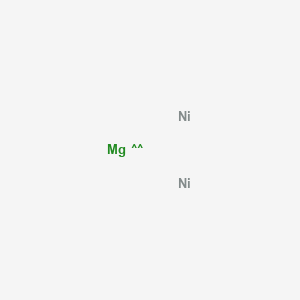



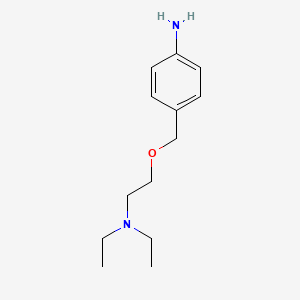
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
